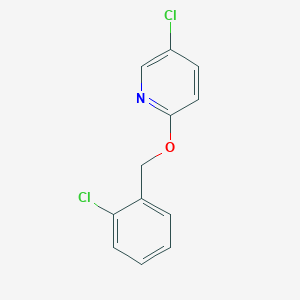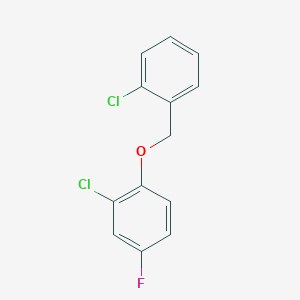![molecular formula C16H19N5S2 B275798 N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as MTPP, is a chemical compound that has been studied for its potential use in scientific research.
Mécanisme D'action
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine inhibits complex I in the mitochondrial electron transport chain, which leads to a decrease in ATP production and an increase in ROS production. This can lead to oxidative stress and cell death, particularly in dopaminergic neurons. N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to selectively target dopaminergic neurons, making it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in Parkinson's disease.
Biochemical and Physiological Effects:
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to cause a decrease in ATP production and an increase in ROS production, leading to oxidative stress and cell death. In animal models, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to cause a selective loss of dopaminergic neurons, which is similar to the pathology seen in Parkinson's disease. N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has also been shown to cause behavioral deficits in animal models, including motor deficits and cognitive impairments.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has several advantages for use in lab experiments. It is a selective inhibitor of complex I, making it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in Parkinson's disease. It is also relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to using N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments. It is a toxic compound that can cause cell death, making it important to use appropriate safety precautions when handling it. Additionally, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are several future directions for research on N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of interest is in understanding its mechanism of action in more detail, particularly in relation to its selective targeting of dopaminergic neurons. Additionally, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine could be used as a tool for studying the role of mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases, such as Alzheimer's disease. Finally, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine could be modified to create more selective inhibitors of complex I, which could have potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative diseases.
Méthodes De Synthèse
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can be synthesized through a multi-step process starting with the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the desired product, N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine.
Applications De Recherche Scientifique
N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of complex I in the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This mechanism of action has been studied in various models of Parkinson's disease, where the loss of dopaminergic neurons is believed to be caused by mitochondrial dysfunction and oxidative stress.
Propriétés
Formule moléculaire |
C16H19N5S2 |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
N-[(3-methylthiophen-2-yl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H19N5S2/c1-13-8-11-22-15(13)12-17-9-5-10-23-16-18-19-20-21(16)14-6-3-2-4-7-14/h2-4,6-8,11,17H,5,9-10,12H2,1H3 |
Clé InChI |
YZHQRRRXVVXICP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
SMILES canonique |
CC1=C(SC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)


![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)

![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)